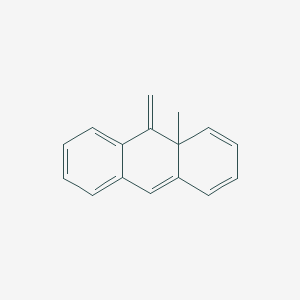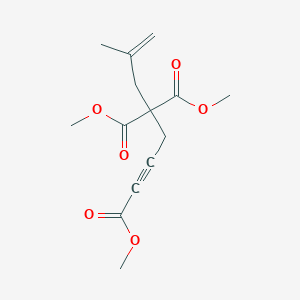
Trimethyl 6-methylhept-6-en-1-yne-1,4,4-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl 6-methylhept-6-en-1-yne-1,4,4-tricarboxylate is an organic compound characterized by its unique structure, which includes a carbon-carbon triple bond (alkyne) and multiple carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 6-methylhept-6-en-1-yne-1,4,4-tricarboxylate typically involves the esterification of 6-methylhept-6-en-1-yne-1,4,4-tricarboxylic acid with methanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl 6-methylhept-6-en-1-yne-1,4,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond (alkene) or a single bond (alkane) using hydrogenation reactions.
Substitution: The carboxylate groups can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) can be used as oxidizing agents.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxylate groups under basic or acidic conditions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Trimethyl 6-methylhept-6-en-1-yne-1,4,4-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Trimethyl 6-methylhept-6-en-1-yne-1,4,4-tricarboxylate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of the alkyne group allows for the formation of covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl 2,2′:6′,2″-terpyridine-4,4′,4″-tricarboxylate
- 6-Hepten-1-yne-1,4,4-tricarboxylic acid, 6-methyl-, trimethyl ester
Uniqueness
Trimethyl 6-methylhept-6-en-1-yne-1,4,4-tricarboxylate is unique due to its combination of an alkyne group and multiple carboxylate groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and various research fields.
Properties
CAS No. |
112713-14-1 |
|---|---|
Molecular Formula |
C14H18O6 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
trimethyl 6-methylhept-6-en-1-yne-1,4,4-tricarboxylate |
InChI |
InChI=1S/C14H18O6/c1-10(2)9-14(12(16)19-4,13(17)20-5)8-6-7-11(15)18-3/h1,8-9H2,2-5H3 |
InChI Key |
XJUSHOIASBJUHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(CC#CC(=O)OC)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


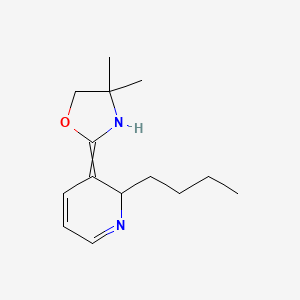

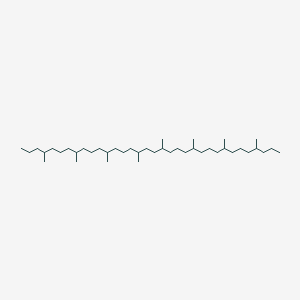

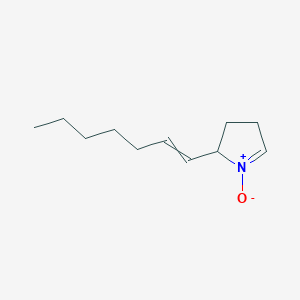
![2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate](/img/structure/B14319596.png)
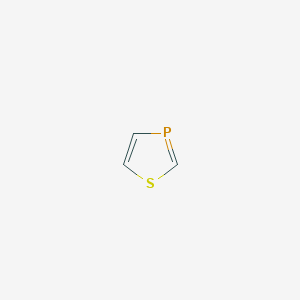

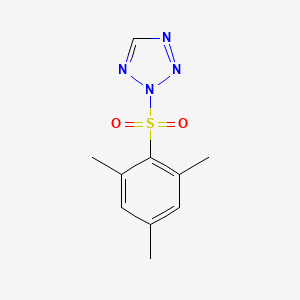
![8,8'-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane)](/img/structure/B14319616.png)
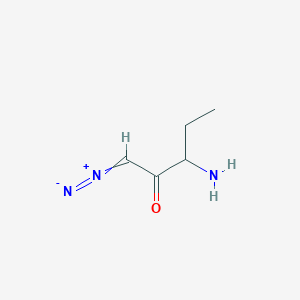
![4-[(4-Methylphenyl)sulfanyl]benzonitrile](/img/structure/B14319626.png)
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 9-chloro-](/img/structure/B14319630.png)
